

N-Chloroacetylglycine CAS number and molecular information

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Compound of Interest

Compound Name: **N-Chloroacetylglycine**

Cat. No.: **B556128**

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N-Chloroacetylglycine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetylglycine is a reactive amino acid derivative that serves as a versatile building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, combining a carboxylic acid and a reactive chloroacetyl group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including peptides, enzyme inhibitors, and other bioactive compounds. This technical guide provides an in-depth overview of **N-Chloroacetylglycine**, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and analytical methodologies for its characterization. Furthermore, this guide explores its role in drug development as a reactive intermediate for the synthesis of targeted covalent inhibitors and presents a representative signaling pathway associated with a derivative of **N-Chloroacetylglycine**.

Molecular Information

N-Chloroacetylglycine, with the CAS number 6319-96-6, is a glycine derivative where the amino group is acylated with a chloroacetyl group.^{[1][2]} This modification introduces a reactive

electrophilic center, the α -chloroacetamide, which can readily undergo nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of **N-ChloroacetylGlycine** is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	6319-96-6	[1] [2]
Molecular Formula	C ₄ H ₆ ClNO ₃	[2]
Molecular Weight	151.55 g/mol	[1]
Appearance	White to almost white powder or crystals	
Melting Point	96-98 °C	
Purity	≥98%	[2]
SMILES	O=C(O)CNC(CCl)=O	[2]
InChI	InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)	[1]
InChIKey	DLDTUYIGYMNERN- UHFFFAOYSA-N	[1]

Safety and Handling

N-ChloroacetylGlycine is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of N-Chloroacetylglycine

The following protocol is a common method for the synthesis of **N-Chloroacetylglycine** from glycine and chloroacetyl chloride.

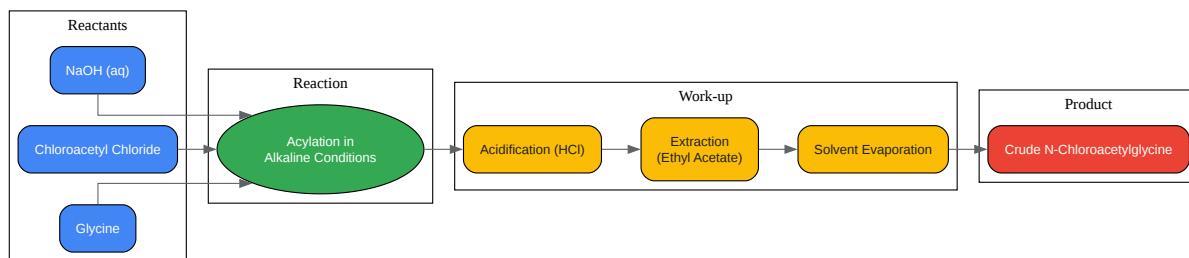
Materials:

- Glycine
- Chloroacetyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Ice bath
- Magnetic stirrer and stir bar
- pH meter or pH paper
- Separatory funnel
- Rotary evaporator

Procedure:

- Prepare a solution of glycine in an aqueous sodium hydroxide solution in a flask placed in an ice bath to maintain a low temperature.
- Slowly and separately add solutions of sodium hydroxide and chloroacetyl chloride to the glycine solution while stirring vigorously. The pH should be monitored and maintained in the alkaline range during the addition.
- After the addition is complete, continue to stir the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.

- Once the reaction is complete, acidify the mixture to a low pH (e.g., pH 2) using hydrochloric acid. This will protonate the carboxylic acid group of the product.
- Extract the product from the aqueous solution using an organic solvent such as ethyl acetate. Perform multiple extractions to ensure a good yield.
- Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude **N-ChloroacetylGlycine**.



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Figure 1. Synthesis workflow for **N-ChloroacetylGlycine**.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude **N-ChloroacetylGlycine**.

Materials:

- Crude **N-ChloroacetylGlycine**
- Recrystallization solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexanes)
- Erlenmeyer flask

- Hot plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolve the crude **N-Chloroacetylglycine** in a minimal amount of a suitable hot solvent or solvent mixture in an Erlenmeyer flask.
- If any insoluble impurities are present, perform a hot filtration to remove them.
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of **N-Chloroacetylglycine** to determine its purity and quantify its presence in a mixture. The following is a representative protocol that can be optimized for specific instrumentation and requirements.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[\[3\]](#)

- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3] A typical starting point could be a 95:5 (v/v) mixture of aqueous buffer and organic solvent.
- Flow Rate: 1.0 mL/min.[3]
- Detection: UV detection at a wavelength where the compound absorbs, typically around 210-220 nm for the amide bond.
- Injection Volume: 10-20 μ L.

Procedure:

- Prepare a stock solution of a known concentration of **N-Chloroacetylglycine** in the mobile phase.
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare the sample for analysis by dissolving it in the mobile phase.
- Inject the standards and the sample onto the HPLC system.
- Analyze the resulting chromatograms to determine the retention time and peak area of **N-Chloroacetylglycine**. Purity can be assessed by the relative area of the main peak, and concentration can be determined from the calibration curve.

Role in Drug Development and Biological Activity

N-Chloroacetylglycine is not typically used as a therapeutic agent itself. Instead, its significance in drug development lies in its utility as a reactive building block for the synthesis of more complex and biologically active molecules.[4] The chloroacetyl group is an electrophilic warhead that can react with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of an enzyme, leading to covalent and often irreversible inhibition.

Mechanism of Action of N-Acylglycine Derivatives: Inhibition of Prolyl 4-Hydroxylase

While a specific signaling pathway directly modulated by **N-Chloroacetylglycine** is not well-documented, its derivatives have been shown to be effective enzyme inhibitors. For example, N-oxaloglycine, a close analogue, is a known competitive inhibitor of prolyl 4-hydroxylase. This enzyme is crucial for the post-translational modification of collagen, a key component of the extracellular matrix. Inhibition of prolyl 4-hydroxylase can have significant effects on collagen synthesis and deposition, a process implicated in various fibrotic diseases and cancer.

The proposed mechanism involves the N-acylglycine derivative acting as a substrate analogue, binding to the active site of prolyl 4-hydroxylase and preventing the binding of its natural substrates, proline residues in procollagen and the co-substrate α -ketoglutarate.

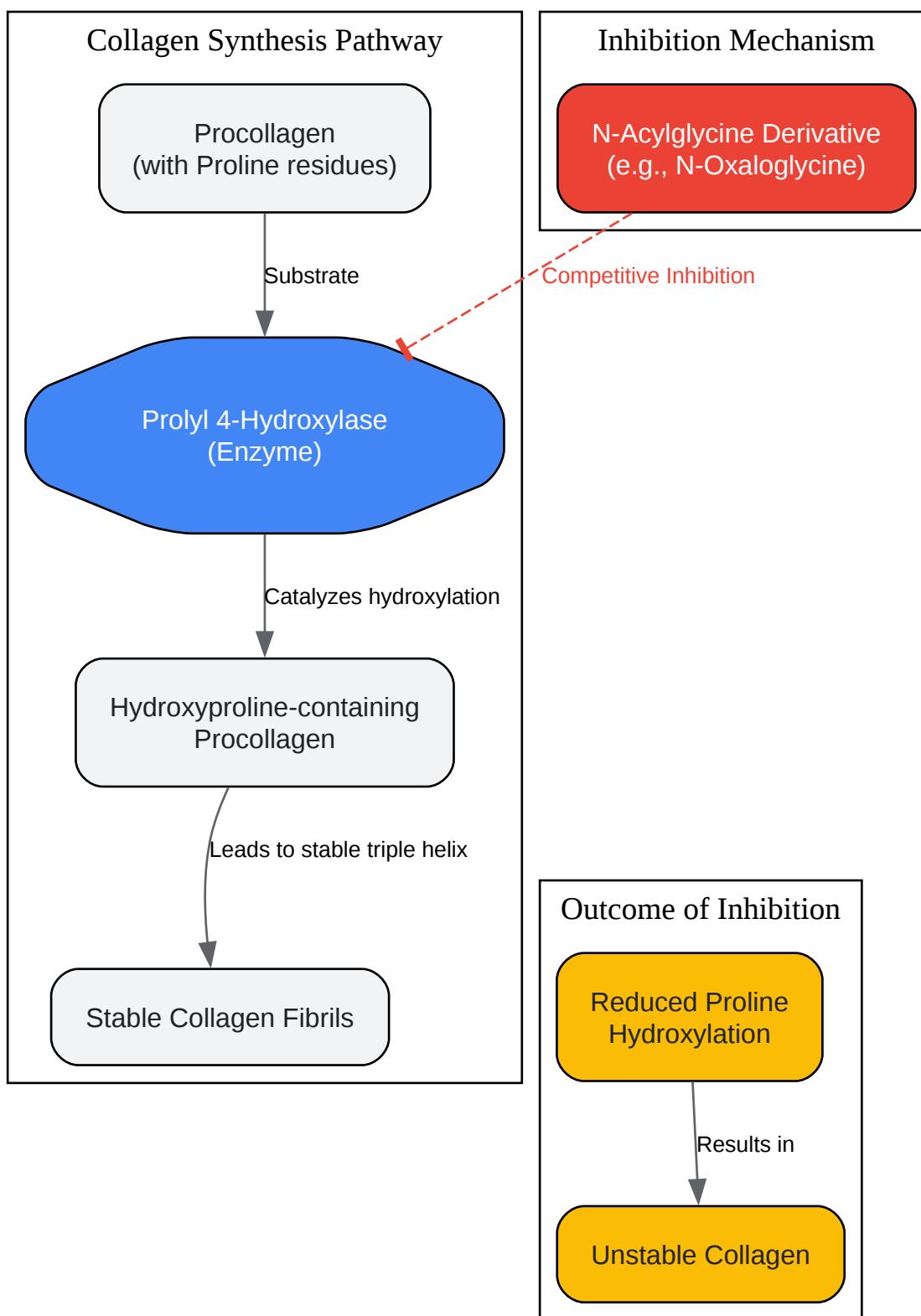
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Figure 2. Inhibition of Prolyl 4-Hydroxylase by an N-Acylglycine Derivative.

Conclusion

N-Chloroacetylglycine is a fundamental reagent in medicinal chemistry and drug discovery, valued for its role as a versatile synthetic intermediate. Its well-defined chemical properties and reactivity allow for its incorporation into a wide range of molecular scaffolds to generate novel bioactive compounds. While not a therapeutic agent in its own right, its utility in the synthesis of targeted covalent inhibitors and other complex molecules underscores its importance in the development of new therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working with this valuable chemical entity.

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